1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea - 1396686-05-7

1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Catalog Number: EVT-3029018
CAS Number: 1396686-05-7
Molecular Formula: C17H22N6O2
Molecular Weight: 342.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing pyrimidine and piperazine structures are frequently explored in medicinal chemistry for their potential biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These moieties are often found as key structural components in molecules targeting a variety of therapeutic areas. This widespread interest stems from the ability of these heterocycles to interact with diverse biological targets.

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This reaction is commonly employed to introduce the piperazine moiety onto the pyrimidine ring. [, , ]
  • Amide Coupling Reactions: These reactions are utilized to introduce various substituents onto the pyrimidine ring, often through the use of coupling reagents. [, , , , , ]
  • Cyclization Reactions: These reactions are used to construct additional heterocyclic rings onto the pyrimidine core, diversifying the chemical space and potentially improving biological activity. [, , , ]
Molecular Structure Analysis
  • Piperazine Ring Conformation: The piperazine ring commonly adopts a chair conformation. [, ]
  • Dihedral Angles: The relative orientations of the different rings (pyrimidine, piperazine, and any additional aromatic rings) are often described using dihedral angles, which influence the overall shape of the molecule and its interactions with biological targets. [, ]
  • Crystal Packing: Analysis of the crystal structures reveals common intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and solid-state properties of the compounds. [, ]
Chemical Reactions Analysis
  • Hydrothermal Synthesis: This method was used to synthesize a zinc(II) complex with a 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligand. []
  • Smiles Rearrangement: This rearrangement was observed during the synthesis of pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. []
Mechanism of Action
  • Kinase Inhibition: Several of the compounds described act as inhibitors of various kinases, such as fibroblast growth factor receptors (FGFRs) and Janus Kinases (JAKs). [, , ] Kinase inhibitors often compete with ATP for binding to the active site, preventing phosphorylation and downstream signaling.
  • Allosteric Modulation: Some compounds act as allosteric modulators of receptors, such as the cannabinoid CB1 receptor. [, ] These modulators bind to a site distinct from the orthosteric (active) site and alter the receptor's conformation, influencing its affinity for ligands or signaling properties.
Applications
  • Oncology: Several compounds are being investigated for their antitumor activity against various cancers, including bladder cancer, lung cancer, and hematological malignancies. [, , , , , ]
  • Immunology and Inflammation: Compounds targeting FLT3 and DDR kinases have shown potential for treating inflammatory diseases like psoriasis and acute lung injury. [, ]
  • Neurological Disorders: Allosteric modulators of the CB1 receptor are being explored for their potential in treating neurological and psychiatric disorders. [, ]
  • Cardiovascular Diseases: The development of P2Y12 antagonists highlights the potential of these compounds in managing cardiovascular diseases by preventing platelet aggregation. []
Future Directions

[1] https://www.semanticscholar.org/paper/0fa3f58f06875fc18e2c6d77ff977ce0f85db8d5 [] https://www.semanticscholar.org/paper/6cc38baa4206a0765f75f8aefe80630a00a4ec0f[3] https://www.semanticscholar.org/paper/f7c61bb39c229eb1a1458904c0f3a9de9d9fa993[4] https://www.semanticscholar.org/paper/531489ef8998fc5ab8604407e51b345957e31792[5] https://www.semanticscholar.org/paper/f15545de9a1d8bad8381afc003817086aad9378e[6] https://www.semanticscholar.org/paper/32508572a6956739e8d84b9863861e60307b0d61[7] https://www.semanticscholar.org/paper/178755fb7186a2b0ffbb42ecf334658feca4a50a[8] https://www.semanticscholar.org/paper/bf80d2c875c336b0d6ee557b7fc10d7545c7fcd1[9] https://www.semanticscholar.org/paper/d39ec66588b0656af8355468245a343f6741b32e[10] https://www.semanticscholar.org/paper/9488347cac0eaceab2960885516448ec32866580[11] https://www.semanticscholar.org/paper/b607af19e80bfc3852e05ea3fbb616323b06fff1 [] https://www.semanticscholar.org/paper/edb9f1aee0607c77fe90e951d60cfa58c839c158[13] https://www.semanticscholar.org/paper/4b0daa10cb5212490d0c693c4e2e4357f5f5d65f[14] https://www.semanticscholar.org/paper/b511da820eed0ac818715b6499afc41654709144[15] https://www.semanticscholar.org/paper/ceadd7a3653f561e5b5e0e25d2959d3e5a5f3907[16] https://www.semanticscholar.org/paper/0b90b8635316e22bde9bbb9ef50fd0f69c4a0725[17] https://www.semanticscholar.org/paper/fd0d8d540514c3ede94b11e06475bd40038682b6[18] https://www.semanticscholar.org/paper/9f636cc228407774f486775a44c89b6abf8766c9[19] https://www.semanticscholar.org/paper/0b5c4ae7e85a7785f8753bbb15f62df983bc5d0c[20] https://www.semanticscholar.org/paper/725c68ebd615eafd0ebb3b7b2d39d98b1bf28228[21] https://www.semanticscholar.org/paper/0546b161e62dae4ce725e871c8a3df03bad3211e [] https://www.semanticscholar.org/paper/7ce025104e938ab1f3305332802bae2c97f3a876 [] https://www.semanticscholar.org/paper/50a3854e5f1450f51e3a293398b87548242e4d52[24] https://www.semanticscholar.org/paper/3455f562871349b93a795692d1152488247a2a4d[25] https://www.semanticscholar.org/paper/3def0fca88941b6557ffc6b9c7987f797a463d7c[26] https://www.semanticscholar.org/paper/4e5e50e3cb32ffef7842e18666c7eaa4c70de46c[27] https://www.semanticscholar.org/paper/a70ca4d11d64659acf656f1b73e80a0d50a9e06b[28] https://www.semanticscholar.org/paper/cd3894f1c7b52ad101f97ed90a84b40f7f7c1847 [] https://www.semanticscholar.org/paper/dea05ac42a04eca83d141d27f05006f6b4ce22a8[30] https://www.semanticscholar.org/paper/0ca35d32adef9183079b96c8a9d8278913c12733

3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline []

    1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one []

      3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

      • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 []. It contains a dichloro-dimethoxyphenyl group linked to the urea moiety.

      (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

        4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one [, , , ]

          4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501) []

          • Compound Description: FN-1501 demonstrates potent inhibitory activities against FLT3 and various CDKs (CDK2, CDK4, and CDK6), leading to significant antiproliferative activities against MV4-11 cells []. It features a pyrazole-3-carboxamide core, with a pyrrolo[2,3-d]pyrimidine moiety linked through an amino group and a 4-methylpiperazine attached to a phenyl ring via a methylene linker.

          N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

          • Compound Description: This compound shows potent activity against hematological malignancies by inhibiting CDKs 1, 2, 4, 8, and 9 []. It features a quinazoline ring system linked to a pyrimidine ring, which is further connected to an indazole moiety. A 4-methylpiperazine group is directly attached to the quinazoline ring.

          N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

          • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist []. It contains a 4-methylpiperazine moiety incorporated into a complex structure featuring indole and pyridazine rings.

          1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247) [, ]

          • Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It comprises a tetrahydropyrazolopyridinone core structure with a 4-methoxyphenyl substituent and a 2-oxopiperidine moiety attached to a phenyl ring.

          Properties

          CAS Number

          1396686-05-7

          Product Name

          1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

          IUPAC Name

          1-(4-methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

          Molecular Formula

          C17H22N6O2

          Molecular Weight

          342.403

          InChI

          InChI=1S/C17H22N6O2/c1-22-7-9-23(10-8-22)16-11-15(18-12-19-16)21-17(24)20-13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,21,24)

          InChI Key

          DSVQEVIERDUUKZ-UHFFFAOYSA-N

          SMILES

          CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC

          Solubility

          not available

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.